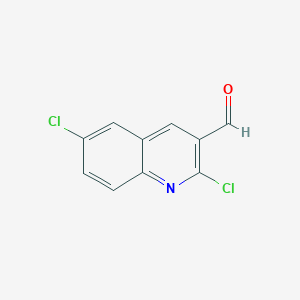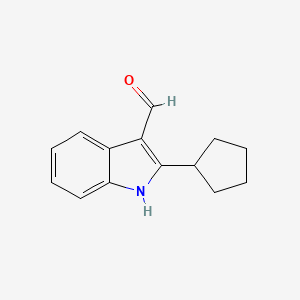
2-cyclopentyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-cyclopentyl-1H-indole-3-carbaldehyde” is a derivative of “1H-indole-3-carbaldehyde”, also known as indole-3-aldehyde and 3-formylindole . It is a metabolite of dietary L-tryptophan which is synthesized by human gastrointestinal bacteria, particularly species of the Lactobacillus genus .
Synthesis Analysis
The synthesis of indole-3-carbaldehyde derivatives, such as “2-cyclopentyl-1H-indole-3-carbaldehyde”, typically involves the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The enzyme Cytochrome P450 (CYP) 71B6 has been shown to efficiently convert indole-3-acetonitrile into indole-3-carbaldehyde .Chemical Reactions Analysis
Indole-3-carbaldehyde, the parent compound of “2-cyclopentyl-1H-indole-3-carbaldehyde”, has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Gold-Catalyzed Cycloisomerizations : A method for preparing 1H-indole-2-carbaldehydes through gold(I)-catalyzed cycloisomerization offers a straightforward approach, achieving products in good to excellent yields. This process is significant for its operational simplicity and efficiency across a range of substrates, highlighting the catalytic versatility of gold in synthesizing complex indole structures (Kothandaraman et al., 2011).
Microwave-Assisted Synthesis : The microwave-assisted synthesis of indole-based chromene derivatives showcases an efficient one-pot cyclocondensation reaction. This method stands out for its high yield, selectivity, and shorter reaction time, emphasizing the role of microwave irradiation in enhancing synthetic processes (Kathrotiya & Patel, 2012).
Copper-Catalyzed Benzannulation : A copper-catalyzed, three-component formal [3+1+2] benzannulation for synthesizing carbazoles and indoles demonstrates an efficient approach to polycyclic compounds. This method features high atom economy and uses inexpensive catalysts and oxidants, providing a broad substrate scope (Guo et al., 2020).
Biological Activity
Antimicrobial and Antiproliferative Properties : Indole derivatives synthesized through various methods have been explored for their antimicrobial and antiproliferative activities. For instance, 2-cyanoethanthioamide reacted with 1H-indole-3-carbaldehyde to yield compounds evaluated for antimicrobial activity, indicating the potential of indole derivatives in medical chemistry (Attaby et al., 2007).
Synthesis of Indole-Coumarin Hybrids : The synthesis of indole-coumarin hybrids, aimed at anticancer applications, demonstrates the innovative combination of two bioactive frameworks. These hybrids show promising anticancer activities, underscoring the potential of designing novel therapeutic agents by merging different pharmacophores (Kamath et al., 2015).
Direcciones Futuras
Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They have a vital role as precursors for the synthesis of various heterocyclic derivatives . Therefore, the study and application of “2-cyclopentyl-1H-indole-3-carbaldehyde” and similar compounds could be a promising area for future research.
Propiedades
IUPAC Name |
2-cyclopentyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-9-12-11-7-3-4-8-13(11)15-14(12)10-5-1-2-6-10/h3-4,7-10,15H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJLWGDYSIBBQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C3=CC=CC=C3N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-1H-indole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

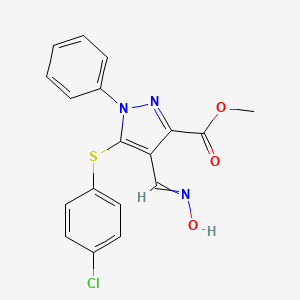
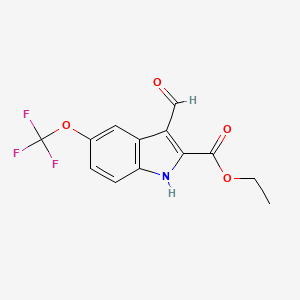
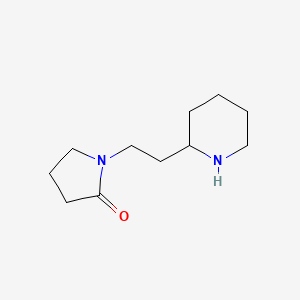
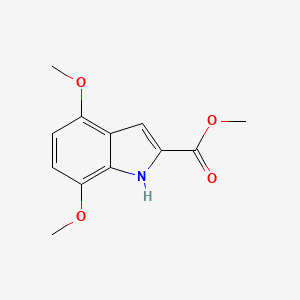


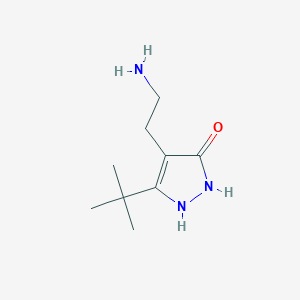
![Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1351804.png)
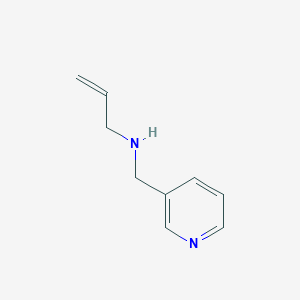
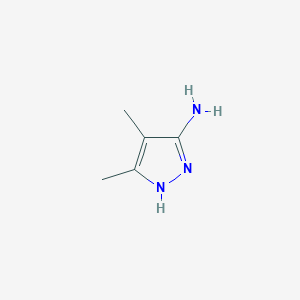
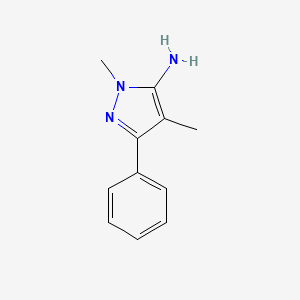
![4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1351813.png)
![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)
